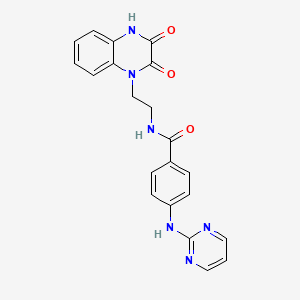![molecular formula C21H23FN4O B12162784 1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162784.png)
1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a cyclopentyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core, making it a subject of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the Cyclopentyl Group: This step often involves alkylation reactions using cyclopentyl halides under basic conditions.
Attachment of the Fluorophenyl Group: This can be done via Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.
Final Amidation: The carboxylic acid group on the pyrazolo[3,4-b]pyridine core is converted to the amide using reagents like carbodiimides in the presence of the appropriate amine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially reducing double bonds or nitro groups if present.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced pyrazolo[3,4-b]pyridine derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The exact mechanism of action for this compound depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazolo[3,4-b]pyridine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.
相似化合物的比较
1-Cyclopentyl-N-[2-(4-fluorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with a different position of the fluorine atom.
1-Cyclopentyl-N-[2-(3-chlorophenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Chlorine instead of fluorine.
1-Cyclopentyl-N-[2-(3-methylphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in the 3-position of the phenyl ring can significantly alter the compound’s electronic properties and biological activity, making it unique compared to its analogs.
属性
分子式 |
C21H23FN4O |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
1-cyclopentyl-N-[2-(3-fluorophenyl)ethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23FN4O/c1-14-11-18(21(27)23-10-9-15-5-4-6-16(22)12-15)19-13-24-26(20(19)25-14)17-7-2-3-8-17/h4-6,11-13,17H,2-3,7-10H2,1H3,(H,23,27) |
InChI 键 |
VZQCLOKZBFZMQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCC4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12162701.png)
![{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B12162702.png)
![N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162703.png)

![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone](/img/structure/B12162716.png)
![(4E)-5-(2,3-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162720.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162722.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12162730.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B12162734.png)

![1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162756.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide](/img/structure/B12162773.png)
![2-[(1-hydroxybutan-2-yl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162775.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione](/img/structure/B12162778.png)
